Hypecoumine

Vue d'ensemble

Description

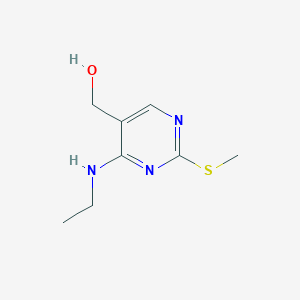

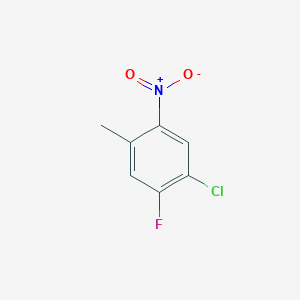

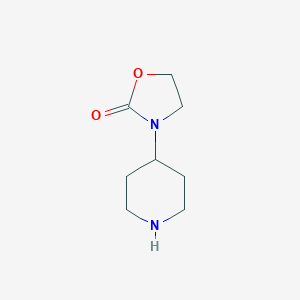

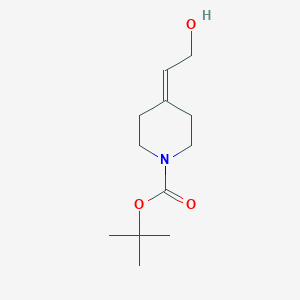

Hypecoumine is an alkaloid that was isolated from a traditional Tibetan drug Hypecoum leptocarpum . It is a derivative of Decumbenine, an alkaloid extracted from the Corydalis decumbens species . The chemical formula of Hypecoumine is C19H11NO6 .

Molecular Structure Analysis

The molecular structure of Hypecoumine was elucidated based on spectroscopic analysis (UV, IR, MS and IHNMR) . More detailed information about its molecular structure might be available in specialized chemical databases or scientific literature.Physical And Chemical Properties Analysis

Hypecoumine has a molecular weight of 349.29 . Predicted properties include a boiling point of 622.3±55.0 °C and a density of 1.588±0.06 g/cm3 . Its pKa is predicted to be 4.30±0.20 .Applications De Recherche Scientifique

Natural Products in Drug Discovery

Advancements in translational research using natural products for intervention strategies in various diseases, including cancer, cardiovascular, neurological, and metabolic diseases, are significant. Natural products in drug discovery offer insights into molecular mechanisms of various conditions. This Research Topic compiles articles from prominent scientists, covering a wide range of natural products and their applications in disease treatment and understanding molecular mechanisms (Shaikh, Sathaye & Wan Ahmad, 2022).

Photodynamic Therapy of Cancer

Hypericin, a natural photosensitizing pigment, potentially applicable in photodynamic therapy for cancer, demonstrates significant properties when dissolved in dimethylsulfoxide (DMSO). Studies using fluorescence spectroscopy and diffusion coefficient measurements explore the self-association of Hypericin molecules in DMSO/water mixtures, indicating its utility in medical applications (Bánó et al., 2011).

Modulating Cortical Plasticity

Research on Hypericum perforatum (HYP) extract, used for treating mild-to-moderate depression, reveals its impact on cortical plasticity. A study exploring the effects of HYP extract on corticospinal excitability and plasticity in humans indicates its potential modulatory effects, offering insights into its neurological applications (Concerto et al., 2017).

Anti-Oxidation and Cell Protection

Hyperoside, a flavonoid substance extracted from plants, has shown potential in anti-cancer, anti-inflammatory, and anti-oxidation activities. Studies have found that Hyperoside reduces injury in retinal vascular endothelial cells induced by high glucose, suggesting its therapeutic potential in diabetic retinopathy and other oxidative stress-related conditions (Wu et al., 2020).

Molecular Response in Photodynamic Therapy

Hypericin is a powerful natural photosensitizer used in photodynamic therapy (PDT). This therapy, when activated by light, destroys tumors mainly through the generation of reactive oxygen species. Studies on the molecular biological mechanisms post-photoactivation reveal various cellular responses, such as biostimulation, apoptosis, and necrosis, highlighting its significant role in cancer therapy (Krammer & Verwanger, 2012).

Propriétés

IUPAC Name |

6-([1,3]dioxolo[4,5-g]isoquinolin-5-yl)-6H-furo[3,4-g][1,3]benzodioxol-8-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H11NO6/c21-19-15-10(1-2-12-18(15)25-8-22-12)17(26-19)16-11-6-14-13(23-7-24-14)5-9(11)3-4-20-16/h1-6,17H,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMPWZNJOVFBHJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C3=C(C=C2)C(OC3=O)C4=NC=CC5=CC6=C(C=C54)OCO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H11NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30905236 | |

| Record name | 6-(2H-[1,3]Dioxolo[4,5-g]isoquinolin-5-yl)-2H-furo[3,4-e][1,3]benzodioxol-8(6H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30905236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-([1,3]dioxolo[4,5-g]isoquinolin-5-yl)-6H-furo[3,4-g][1,3]benzodioxol-8-one | |

CAS RN |

100163-16-4 | |

| Record name | Hypecoumine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100163164 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-(2H-[1,3]Dioxolo[4,5-g]isoquinolin-5-yl)-2H-furo[3,4-e][1,3]benzodioxol-8(6H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30905236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Propanol, 3-[(chloromethyl)dimethylsilyl]-](/img/structure/B180322.png)